N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine
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Overview
Description
N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine is a complex organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient electroluminescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine typically involves a multi-step organic synthesis process. One common method includes the Suzuki coupling reaction, where dibenzo[b,d]thiophen-4-yl boronic acid is reacted with 2-bromo-9,9-diphenyl-9H-fluorene in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Widely used in the production of OLEDs and other organic electronic devices due to its excellent electroluminescent properties
Mechanism of Action
The mechanism by which N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine exerts its effects is primarily through its interaction with electronic states. The compound’s unique structure allows for efficient charge transfer and recombination, which is crucial for its performance in OLEDs. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play a key role in its electroluminescent properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Dibenzo[b,d]thiophen-2-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine
- N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine
- N-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine
Uniqueness
N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine stands out due to its high thermal stability and efficient electroluminescence. Compared to similar compounds, it offers better performance in OLED applications, making it a preferred choice for researchers and industry professionals .
Properties
Molecular Formula |
C43H29NS |
---|---|
Molecular Weight |
591.8 g/mol |
IUPAC Name |
N-(4-dibenzothiophen-4-ylphenyl)-9,9-diphenylfluoren-2-amine |
InChI |
InChI=1S/C43H29NS/c1-3-12-30(13-4-1)43(31-14-5-2-6-15-31)39-20-9-7-16-35(39)36-27-26-33(28-40(36)43)44-32-24-22-29(23-25-32)34-18-11-19-38-37-17-8-10-21-41(37)45-42(34)38/h1-28,44H |
InChI Key |
ZVUOEMOEQPRZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC7=C6SC8=CC=CC=C78)C9=CC=CC=C9 |
Origin of Product |
United States |
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